molecular formula C16H14N4O2 B11060122 N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-4-carboxamide

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B11060122
M. Wt: 294.31 g/mol
InChI Key: MRIIVMGKMXQVED-UHFFFAOYSA-N
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Description

N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]ISONICOTINAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with an oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]ISONICOTINAMIDE typically involves the reaction of 2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline with isonicotinoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]ISONICOTINAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]ISONICOTINAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]ISONICOTINAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]ISONICOTINAMIDE is unique due to its specific combination of an oxadiazole ring and isonicotinamide moiety. This structure imparts distinct biological activities and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-10-9-13(15-18-11(2)22-20-15)3-4-14(10)19-16(21)12-5-7-17-8-6-12/h3-9H,1-2H3,(H,19,21)

InChI Key

MRIIVMGKMXQVED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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